4-Fluoro-7-methyl-2-phenyl-1H-indole
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Overview
Description
4-Fluoro-7-methyl-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This particular compound features a fluorine atom at the 4th position, a methyl group at the 7th position, and a phenyl group at the 2nd position of the indole ring. These substitutions can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-7-methyl-2-phenyl-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-7-methyl-2-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while reduction can produce various hydrogenated indole derivatives .
Scientific Research Applications
4-Fluoro-7-methyl-2-phenyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-Fluoro-7-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenyl and methyl groups can influence its overall pharmacokinetic properties. The exact pathways and targets depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-phenyl-1H-indole: Lacks the methyl group at the 7th position.
7-Methyl-2-phenyl-1H-indole: Lacks the fluorine atom at the 4th position.
2-Phenyl-1H-indole: Lacks both the fluorine atom and the methyl group.
Uniqueness
4-Fluoro-7-methyl-2-phenyl-1H-indole is unique due to the combined presence of the fluorine atom, methyl group, and phenyl group, which can result in distinct chemical and biological properties compared to its analogs. These substitutions can enhance its stability, reactivity, and potential biological activities .
Properties
Molecular Formula |
C15H12FN |
---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
4-fluoro-7-methyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C15H12FN/c1-10-7-8-13(16)12-9-14(17-15(10)12)11-5-3-2-4-6-11/h2-9,17H,1H3 |
InChI Key |
OUNGUDUOOKOEBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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